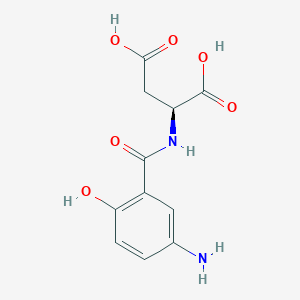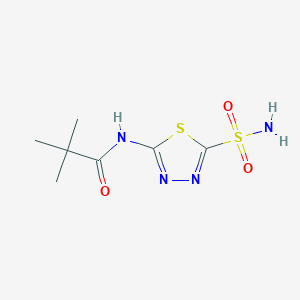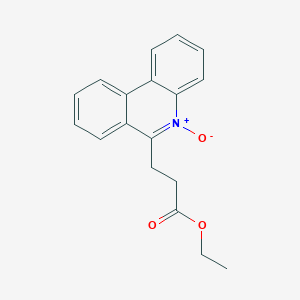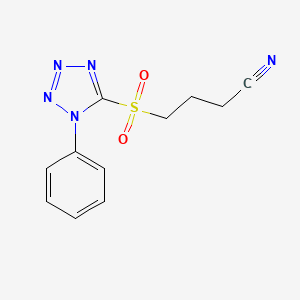![molecular formula C13H8F4O B12568831 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene CAS No. 192446-72-3](/img/structure/B12568831.png)
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of boron reagents tailored for specific coupling conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Such as Selectfluor, for introducing additional fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation reactions can produce quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential bioactivity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trifluorobenzene: A simpler fluorinated aromatic compound with similar reactivity.
2,3,4-Trifluoronitrobenzene: Another fluorinated aromatic compound used in pharmaceutical synthesis.
Uniqueness
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential bioactivity compared to simpler fluorinated compounds.
Eigenschaften
CAS-Nummer |
192446-72-3 |
|---|---|
Molekularformel |
C13H8F4O |
Molekulargewicht |
256.19 g/mol |
IUPAC-Name |
1,2,4-trifluoro-3-[(2-fluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8F4O/c14-9-4-2-1-3-8(9)7-18-13-11(16)6-5-10(15)12(13)17/h1-6H,7H2 |
InChI-Schlüssel |
ZZBRDSJHLCQMOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




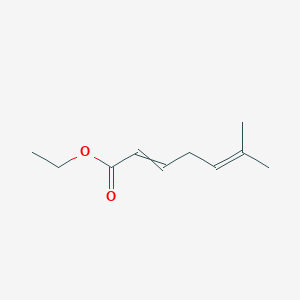
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)

![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
